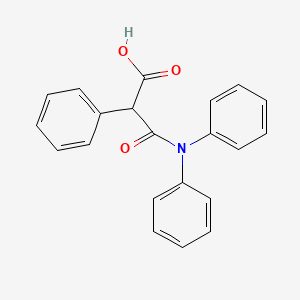
3-(4-Bromo-1H-pyrazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-1H-pyrazol-3-yl)piperidine: is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a piperidine ring at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane . The reaction conditions are carefully controlled to ensure the selective bromination of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-1H-pyrazol-3-yl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a pyrazole derivative with a new substituent replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-1H-pyrazol-3-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the pyrazole ring play crucial roles in binding to the target molecules, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with only the pyrazole ring and bromine atom.
3-(4-Bromo-1H-pyrazol-1-yl)piperidine: A structural isomer with the bromine atom at a different position.
4-Bromo-5-cyano-1-methyl-1H-pyrazole: Another pyrazole derivative with additional functional groups.
Uniqueness
3-(4-Bromo-1H-pyrazol-3-yl)piperidine is unique due to the presence of both the pyrazole and piperidine rings, which provide a versatile scaffold for further chemical modifications. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C8H12BrN3 |
|---|---|
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
3-(4-bromo-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C8H12BrN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12) |
InChI-Schlüssel |
RGITWBUSMWZSCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=C(C=NN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


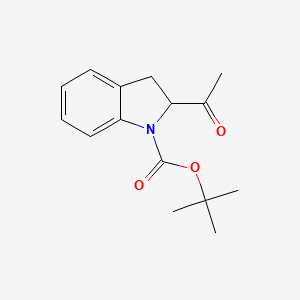



![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
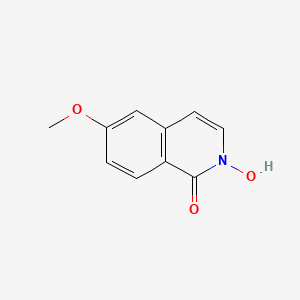

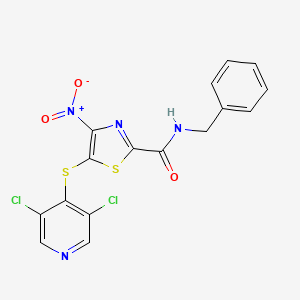

![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)
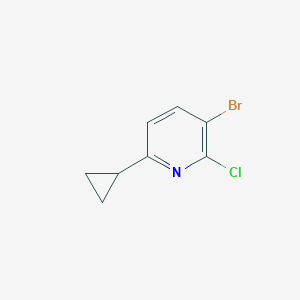
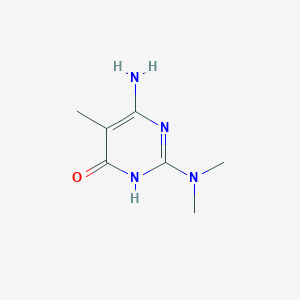
![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
